molecular formula C19H17Cl2N5O2 B2707451 2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile CAS No. 400086-93-3

2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile

Cat. No.: B2707451
CAS No.: 400086-93-3
M. Wt: 418.28
InChI Key: OKQOATSBWYMMSH-UHFFFAOYSA-N
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Description

This chemical, 2-[4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile, is a high-purity compound (>90%) of significant interest in medicinal chemistry and drug discovery research . Its structure incorporates a 1-oxa-4,8-diazaspiro[4.5]decane scaffold, a privileged structure found in bioactive molecules targeting various disease pathways. While the specific biological data for this exact molecule requires further investigation, research on closely related analogues provides strong evidence of its potential utility. Compounds featuring the 2,8-diazaspiro[4.5]decane core and a 2,4-dichlorobenzyl group have been identified as potent CCR4 antagonists, capable of inducing receptor endocytosis, which is a key mechanism for modulating inflammatory and immune responses . Furthermore, the pyrimidine-5-carbonitrile moiety is a recognized pharmacophore in the development of kinase inhibitors, such as PIM-1 kinase inhibitors, and cyclooxygenase-2 (COX-2) inhibitors with associated anticancer activity . This suggests the compound is a valuable intermediate for researchers developing novel therapeutics in areas such as oncology, immunology, and inflammation. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O2/c20-14-1-2-15(16(21)9-14)17(27)26-7-8-28-19(26)3-5-25(6-4-19)18-23-11-13(10-22)12-24-18/h1-2,9,11-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQOATSBWYMMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(C=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄ClN₃O
  • SMILES Notation : C1=CC(=C(C=C1)Cl)C(=O)N2C(=O)C3=C(N2)C(=C(C=N3)C#N)OCC4=CC5=C(C=C4)N(C(=O)N5)C3

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Case Study : A study on related diazaspiro compounds demonstrated their efficacy against lung cancer cell lines (A549, HCC827, NCI-H358). The compound showed IC₅₀ values ranging from 0.85 µM to 6.75 µM across different assays, indicating potent activity against these cancer cells .
CompoundCell LineIC₅₀ (µM)
2-[4-(2,4-Dichlorobenzoyl)-...]A5492.12 ± 0.21
2-[4-(2,4-Dichlorobenzoyl)-...]HCC8275.13 ± 0.97
2-[4-(2,4-Dichlorobenzoyl)-...]NCI-H3580.85 ± 0.05

Antimicrobial Activity

In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The proposed mechanism includes DNA binding and inhibition of DNA-dependent enzymes, which is a common trait among many nitrogen-containing heterocycles .
  • Testing Results : In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, with significant inhibition noted in Staphylococcus aureus and Escherichia coli .

Research Findings

The biological activity of this compound has been explored through various assays:

  • Cytotoxicity Assays : Evaluated using both 2D and 3D cell culture models to assess the compound's effectiveness in mimicking in vivo conditions.
  • DNA Binding Studies : Investigations into how the compound interacts with DNA have revealed that it binds predominantly within the minor groove, which is crucial for its antitumor activity .
  • Comparative Analysis : Similar compounds have been tested for their biological activities, providing a comparative framework that highlights the unique properties of the diazaspiro derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazoxyfen (2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone)

  • Structure: Shares the 2,4-dichlorobenzoyl group but replaces the spiro-pyrimidine system with a dimethylpyrazole ring linked to acetophenone.
  • Function : A commercial herbicide targeting lipid biosynthesis in weeds .
  • Comparison: Both compounds utilize the 2,4-dichlorobenzoyl group for electron-withdrawing effects, enhancing target binding. The spiro system in the target compound may improve metabolic stability compared to pyrazoxyfen’s flexible pyrazole-acetophenone chain.

NFOT (N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide)

  • Structure : Contains a triazaspiro[4.5]decane core and a fluorophenyl group, differing in the aromatic substituent (naphthalene vs. pyrimidinecarbonitrile).
  • Function : A phospholipase D (PLD) inhibitor used in biochemical studies .
  • The pyrimidinecarbonitrile group in the target compound may offer stronger π-π stacking interactions compared to NFOT’s naphthalene moiety.

Pyrimidinecarbonitrile Derivatives ()

  • Examples : Compounds 11a, 11b, and 12 feature pyrimidinecarbonitrile cores with thiazolo[3,2-a]pyrimidine or quinazoline scaffolds.
  • Function : Varied applications, including antimicrobial and antitumor activities, depending on substituents.
  • The nitrile group in all compounds likely contributes to hydrogen bonding or dipole interactions with biological targets.

Data Table: Key Comparative Features

Compound Core Structure Key Substituents Biological Activity/Application Reference
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane 2,4-Dichlorobenzoyl, pyrimidinecarbonitrile Hypothesized pesticidal/inhibitory
Pyrazoxyfen Dimethylpyrazole 2,4-Dichlorobenzoyl, acetophenone Herbicide
NFOT Triazaspiro[4.5]decane 3-Fluorophenyl, naphthalenecarboxamide PLD inhibition
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene Antimicrobial

Research Findings and Hypotheses

  • Agrochemical Potential: The 2,4-dichlorobenzoyl group and nitrile functionality suggest herbicidal or insecticidal activity, akin to pyrazoxyfen and fipronil () .
  • Enzyme Inhibition : The spirocyclic core may mimic transition states in enzyme-substrate interactions, similar to NFOT’s role in PLD inhibition .
  • Synthetic Challenges : The spiro system likely requires precise stereochemical control during synthesis, as seen in analogous spiroheterocycle preparations () .

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